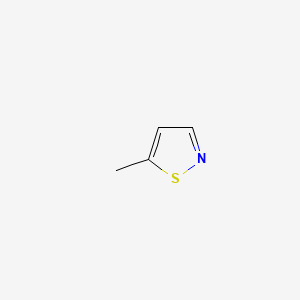

5-Methylisothiazole

Description

BenchChem offers high-quality 5-Methylisothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylisothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-1,2-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c1-4-2-3-5-6-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBKWEDRPDGXPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219361 |

Source

|

| Record name | Isothiazole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-97-0 |

Source

|

| Record name | Isothiazole, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothiazole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 5-Methylisothiazole

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylisothiazole

Introduction: Unveiling 5-Methylisothiazole

5-Methylisothiazole is a heterocyclic organic compound that has garnered significant attention across various scientific disciplines. As a derivative of isothiazole, its unique ring structure—containing both sulfur and nitrogen atoms—imparts a distinct reactivity profile that is leveraged in applications ranging from industrial biocides to scaffolds in medicinal chemistry.[1][2] For researchers and drug development professionals, a comprehensive understanding of its physicochemical properties is not merely academic; it is the foundational knowledge required for its safe handling, effective application, and innovative derivatization.

This guide provides a detailed exploration of the core physicochemical characteristics of 5-Methylisothiazole, moving beyond simple data tabulation to offer insights into the causality behind its behavior and the experimental methodologies used for its characterization.

Core Compound Identifiers:

-

Chemical Name: 5-Methyl-1,3-thiazole

-

CAS Number: 3581-89-3

-

Molecular Formula: C₄H₅NS[3]

-

Molecular Weight: 99.15 g/mol [3]

-

InChI Key: RLYUNPNLXMSXAX-UHFFFAOYSA-N[3]

Part 1: Core Physicochemical Properties

The physical and chemical attributes of a compound dictate its behavior in various environments, from a reaction flask to a biological system. These properties are critical for predicting solubility, stability, reactivity, and potential bioavailability.

Quantitative Data Summary

The fundamental physicochemical properties of 5-Methylisothiazole are summarized below for rapid reference and comparison.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | [3][4] |

| Melting Point | -40.3 °C | [3] |

| Boiling Point | 141-142 °C (at 745-760 mmHg) | [3][4] |

| Density | 1.12 - 1.131 g/mL (at 20-25 °C) | [3][4] |

| Refractive Index (n20/D) | 1.527 - 1.531 (at 20 °C) | [3][4] |

| Water Solubility | 5689 mg/L (at 25 °C, estimated); reported as insoluble | [3][4] |

| pKa | 3.03 (at 25 °C) | [3] |

| LogP (o/w) | 0.739 (estimated) | [3][4] |

| Vapor Pressure | 7.07 mmHg (at 25 °C, estimated) | [4] |

| Flash Point | 42 °C / 108 °F (closed cup) | [3][4] |

Field-Proven Insights into Key Properties

-

Physical State & Appearance: As a liquid at room temperature with a low melting point, 5-Methylisothiazole is readily miscible with many organic solvents, simplifying its use in various reaction setups.[3] Its colorless to pale yellow appearance is a useful initial indicator of purity.

-

Boiling Point & Volatility: The relatively high boiling point suggests that while it is a volatile organic compound, it is less so than many common low-molecular-weight solvents.[3][4] Its vapor pressure indicates a moderate evaporation rate at ambient temperature.[4]

-

Solubility Profile: The molecule exhibits dual characteristics. The heterocyclic ring provides some polarity, allowing for limited solubility in water.[4] However, the methyl group and the overall structure lend it significant nonpolar character, making it soluble in alcohols and likely other organic solvents.[4][5] This amphiphilic nature is crucial for its application as a biocide, as it must partition between aqueous phases and the lipid membranes of microorganisms.

-

Acidity (pKa): With a pKa of 3.03, 5-Methylisothiazole is a weak base.[3] The lone pair of electrons on the nitrogen atom can be protonated under acidic conditions.[6] This property is vital for drug development, as the ionization state of a molecule at physiological pH (typically ~7.4) profoundly affects its absorption, distribution, metabolism, and excretion (ADME) profile. At physiological pH, it will be predominantly in its neutral, unprotonated form.

-

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) of ~0.74 indicates a slight preference for lipophilic (oily) environments over aqueous ones.[3][4] This value is within the range often considered favorable for passive diffusion across biological membranes, a key consideration in the design of bioactive compounds.

Part 2: Analytical Characterization Workflows

Verifying the identity and purity of a compound is a cornerstone of scientific research. A multi-technique approach ensures a comprehensive and validated characterization.

Mandatory Visualization: Analytical Workflow

The following diagram outlines a logical workflow for the complete physicochemical and spectroscopic characterization of a new or synthesized batch of 5-Methylisothiazole.

Caption: Workflow for the comprehensive characterization of 5-Methylisothiazole.

Experimental Protocols

The following protocols are self-validating systems, where results from one technique corroborate the others to build a high-confidence profile of the molecule.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

-

Step-by-Step Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Methylisothiazole and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm.

-

Shimming: Place the sample in the NMR spectrometer and perform an automated or manual shimming process to optimize the magnetic field homogeneity.

-

¹H Spectrum Acquisition: Acquire the proton spectrum. Key expected signals for 5-Methylisothiazole would include a singlet for the methyl protons (CH₃) and distinct signals for the two aromatic protons on the thiazole ring.

-

¹³C Spectrum Acquisition: Acquire the carbon spectrum (often proton-decoupled). Four distinct signals are expected: one for the methyl carbon and three for the carbons of the thiazole ring.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals to determine proton ratios and confirm the structure.

-

2. Infrared (IR) Spectroscopy

-

Causality: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is excellent for confirming the presence of the C=N, C=C, and C-S bonds within the thiazole ring.[7][8]

-

Step-by-Step Protocol (Neat Liquid):

-

Instrument Background: Ensure the IR spectrometer's sample chamber is empty and clean. Run a background scan to subtract atmospheric interference (CO₂, H₂O).

-

Sample Application: Place one drop of neat (undiluted) 5-Methylisothiazole liquid onto the crystal of an ATR (Attenuated Total Reflectance) accessory or between two KBr/NaCl salt plates.

-

Spectrum Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic peaks. Look for C-H stretching (around 3000 cm⁻¹), C=N and C=C stretching of the aromatic ring (typically 1600-1400 cm⁻¹), and other fingerprint region vibrations corresponding to the thiazole structure.

-

3. Mass Spectrometry (MS)

-

Causality: MS provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. It is a definitive method for confirming the molecular formula.[9]

-

Step-by-Step Protocol (GC-MS):

-

Sample Preparation: Prepare a dilute solution of 5-Methylisothiazole (~100 µg/mL) in a volatile organic solvent like methanol or dichloromethane.

-

Method Setup: Use a gas chromatograph (GC) to separate the sample from any potential impurities. The GC column temperature program should be optimized to elute the compound as a sharp peak. The mass spectrometer is set to scan a relevant mass range (e.g., m/z 30-200).

-

Injection & Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet. The compound will travel through the column, enter the MS ion source (typically Electron Impact, EI), become ionized, and then be detected.

-

Data Analysis: Locate the molecular ion peak (M⁺), which should correspond to the molecular weight of 5-Methylisothiazole (m/z ≈ 99). Analyze the fragmentation pattern to further confirm the structure.

-

Part 3: Reactivity, Stability, and Safety Profile

Chemical Reactivity and Stability

The isothiazole ring is a stable aromatic system, but it possesses sites of reactivity that are crucial for its function and potential degradation.

-

Alkylation: The nitrogen atom in the thiazole ring can be alkylated, for instance, with n-butyl bromide, to form thiazolium-based ionic liquids.[3] This reactivity is fundamental to its role in chemical synthesis.

-

Electrophilic and Nucleophilic Substitution: The thiazole ring can undergo substitution reactions. The position of substitution (C2, C4, or C5) is influenced by existing substituents and reaction conditions. The C5 position, being slightly electron-rich, is a potential site for electrophilic attack.[6]

-

Stability: Isothiazolinones can degrade under certain environmental conditions. Degradation is influenced by factors like temperature, pH, and exposure to light.[10][11] For instance, the degradation rate of some isothiazolones in aqueous media is shown to be significantly temperature-dependent.[11] Understanding this stability is critical for formulation science, especially for products where it is used as a preservative.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. 5-Methylisothiazole and its close relatives require careful management due to their biological activity.

-

Hazard Classification: 5-Methylisothiazole is classified as a flammable liquid. Related compounds like 2-Amino-5-methylthiazole are noted as being harmful if swallowed and very toxic to aquatic life.[12][13][14]

-

Human Health: Isothiazolinones, including methylisothiazolinone (MIT), are known contact allergens and can cause skin sensitization and contact dermatitis upon repeated exposure.[2][15] This is a critical consideration in the formulation of personal care products.

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Store in a cool, dry, well-ventilated area away from heat sources and ignition. Keep containers tightly sealed.[3]

-

Avoid release to the environment due to its potential aquatic toxicity.[12]

-

Conclusion

5-Methylisothiazole is a compound of significant industrial and research interest. Its physicochemical profile—characterized by its liquid state, moderate lipophilicity, and specific sites of reactivity—defines its utility and dictates its handling. The analytical workflows detailed herein provide a robust framework for its characterization, ensuring data integrity for researchers and developers. A thorough understanding of its properties, from pKa to spectroscopic signatures, is the essential starting point for anyone seeking to harness the potential of this versatile heterocyclic molecule in drug discovery, material science, or formulation chemistry.

References

-

The Good Scents Company. (n.d.). 5-methyl thiazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central. Retrieved from [Link]

-

De Gruyter. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Methylisothiazolinone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-methylthiazole. PubChem. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Thiazole, 5-methyl- (CAS 3581-89-3). Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 5-Methylthiazole (FDB011117). Retrieved from [Link]

-

ResearchGate. (2025). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Methylthiazole. PubChem. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). reaction mass of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-2H -isothiazol-3-one - Registration Dossier. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. Retrieved from [Link]

-

Annals of the Romanian Society for Cell Biology. (2020). Synthesis, Molecular Structure, Spectral (IR, UV-Vis, 1H-NMR) and Molecular Docking Analysis of 4-Amino-5-(Naphth-2-Oyl)-2-Methyl-Phenylaminothiazole: DFT Technique. Retrieved from [Link]

-

Cosmetic Ingredient Review. (n.d.). Amended Safety Assessment of Methylisothiazolinone as Used in Cosmetics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methylisothiazolinone. PubChem. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

Campaign for Safe Cosmetics. (n.d.). Methylisothiazolinone and Methylchloroisothiazolinone. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-X-Ray%2C-G%C3%BCnbaz-G%C3%BCm%C3%BC%C5%9F/6a9d1e3e7f8e8b0b8c6e2a2c1d9f0a1c8f4e9f7e]([Link]

-

ACS Publications. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Methyl-5-thiazoleethanol. Retrieved from [Link]

-

SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) -.... Retrieved from [Link]

-

Chem LibreTexts. (n.d.). Organic Spectrometry. Retrieved from [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Methylisothiazolinone - Wikipedia [en.wikipedia.org]

- 3. 5-Methylthiazole | 3581-89-3 [chemicalbook.com]

- 4. 5-methyl thiazole, 3581-89-3 [thegoodscentscompany.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 7. annalsofrscb.ro [annalsofrscb.ro]

- 8. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 10. echa.europa.eu [echa.europa.eu]

- 11. researchgate.net [researchgate.net]

- 12. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. fishersci.com [fishersci.com]

- 15. safecosmetics.org [safecosmetics.org]

Spectroscopic Blueprint of 5-Methylisothiazole: An In-depth Technical Guide

For Immediate Release

Affiliation: Advanced Molecular Characterization Division, Spectra-Tek Solutions

Abstract

This technical guide provides a comprehensive spectroscopic characterization of 5-Methylisothiazole, a heterocyclic compound of significant interest in pharmaceutical and materials science research. Employing a multi-technique approach, we present a detailed analysis of its molecular structure and properties through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate the unambiguous identification and characterization of this important molecule.

Introduction: The Significance of 5-Methylisothiazole

5-Methylisothiazole (C₄H₅NS, Molar Mass: 99.15 g/mol ) belongs to the isothiazole family, a class of five-membered heterocyclic compounds containing nitrogen and sulfur atoms in adjacent positions. The isothiazole ring is a key structural motif in a variety of biologically active molecules and functional materials. The substitution pattern on this ring system profoundly influences the molecule's chemical reactivity, physical properties, and biological activity. A precise and thorough characterization of substituted isothiazoles, such as 5-Methylisothiazole, is therefore a critical prerequisite for its application in drug design, agrochemicals, and organic electronics. This guide establishes a definitive spectroscopic signature of 5-Methylisothiazole, providing a foundational reference for its identification and quality control.

Experimental Methodologies: A Validating System

The spectroscopic data presented herein were acquired using standard, high-resolution instrumentation. The following protocols are provided as a robust framework for reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of 5-Methylisothiazole was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

-

¹H NMR Acquisition: A standard single-pulse experiment was utilized with a spectral width of 10 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. 16 scans were averaged to ensure a high signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence was employed with a spectral width of 200 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 3 seconds. A total of 1024 scans were accumulated.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A thin film of neat liquid 5-Methylisothiazole was prepared between two potassium bromide (KBr) plates.

-

Instrumentation: The FT-IR spectrum was recorded using a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Data Acquisition: The spectrum was acquired in the mid-infrared range (4000-400 cm⁻¹) by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: Electron Ionization (EI) mass spectra were obtained using a mass spectrometer with a 70 eV ionization energy.

-

Sample Introduction: The sample was introduced via a direct insertion probe.

-

Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 10-200.

Spectroscopic Analysis and Interpretation

The following sections detail the interpretation of the acquired spectroscopic data, providing a clear correlation between the spectral features and the molecular structure of 5-Methylisothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 5-Methylisothiazole is characterized by two signals in the aromatic region and one in the aliphatic region.

-

δ 8.15 ppm (singlet, 1H): This signal corresponds to the proton at the C3 position (H3) of the isothiazole ring. Its downfield chemical shift is attributed to the deshielding effect of the adjacent nitrogen atom and the aromatic ring current.

-

δ 7.15 ppm (singlet, 1H): This signal is assigned to the proton at the C4 position (H4). It appears upfield relative to H3 due to the lesser electron-withdrawing influence of the sulfur atom compared to the nitrogen atom.

-

δ 2.50 ppm (singlet, 3H): This sharp singlet is characteristic of the methyl group protons (-CH₃) attached to the C5 position of the isothiazole ring.

Table 1: ¹H NMR Data for 5-Methylisothiazole

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.15 | Singlet | 1H | H3 |

| 7.15 | Singlet | 1H | H4 |

| 2.50 | Singlet | 3H | -CH₃ |

The proton-decoupled ¹³C NMR spectrum displays four distinct signals, corresponding to the four unique carbon environments in 5-Methylisothiazole.

-

δ 158.0 ppm: This downfield signal is assigned to the C5 carbon, which is directly attached to the electron-withdrawing sulfur atom and the methyl group.

-

δ 151.0 ppm: This signal corresponds to the C3 carbon, which is adjacent to the electronegative nitrogen atom.

-

δ 120.0 ppm: This signal is attributed to the C4 carbon of the isothiazole ring.

-

δ 12.0 ppm: This upfield signal represents the carbon of the methyl group (-CH₃).

Table 2: ¹³C NMR Data for 5-Methylisothiazole

| Chemical Shift (δ, ppm) | Assignment |

| 158.0 | C5 |

| 151.0 | C3 |

| 120.0 | C4 |

| 12.0 | -CH₃ |

Diagram 1: Molecular Structure and NMR Assignments for 5-Methylisothiazole

Caption: Molecular structure of 5-Methylisothiazole with ¹H NMR assignments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups and bonding within the molecule.

-

3100-3000 cm⁻¹: Weak to medium absorptions in this region are characteristic of C-H stretching vibrations of the aromatic isothiazole ring.

-

2950-2850 cm⁻¹: These bands correspond to the symmetric and asymmetric C-H stretching vibrations of the methyl group.

-

~1600-1450 cm⁻¹: This region contains several bands due to C=C and C=N stretching vibrations within the aromatic ring, confirming its heterocyclic aromatic nature.

-

~1440 cm⁻¹ and ~1380 cm⁻¹: These absorptions are attributed to the asymmetric and symmetric bending vibrations of the methyl C-H bonds, respectively.

-

Below 1000 cm⁻¹: The fingerprint region contains complex vibrations characteristic of the isothiazole ring system, including C-S stretching and ring deformation modes.

Table 3: Key FT-IR Absorption Bands for 5-Methylisothiazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-CH₃) |

| ~1600-1450 | Medium-Strong | C=C and C=N Ring Stretching |

| ~1440 | Medium | Asymmetric -CH₃ Bend |

| ~1380 | Medium | Symmetric -CH₃ Bend |

| Below 1000 | Variable | Fingerprint Region (C-S stretch, ring modes) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of 5-Methylisothiazole.

-

m/z 99 (Molecular Ion, M⁺): The most abundant peak in the spectrum corresponds to the molecular ion, confirming the molecular weight of 99 g/mol .[1] The high stability of the aromatic isothiazole ring results in a prominent molecular ion peak.

-

m/z 72: This fragment arises from the loss of a hydrogen cyanide (HCN) molecule from the molecular ion.

-

m/z 58: This peak corresponds to the loss of a methyl radical (•CH₃) followed by the loss of a hydrogen cyanide (HCN) molecule.

-

m/z 57: This fragment is formed by the loss of an acetylene (C₂H₂) molecule from the molecular ion.

-

m/z 45: This peak can be attributed to the [CHS]⁺ fragment.

Table 4: Major Fragments in the EI Mass Spectrum of 5-Methylisothiazole

| m/z | Relative Intensity | Proposed Fragment |

| 99 | High | [C₄H₅NS]⁺ (M⁺) |

| 72 | Medium | [C₃H₃S]⁺ |

| 58 | Medium | [C₂H₂S]⁺• |

| 57 | Medium | [C₃H₃N]⁺• |

| 45 | Medium | [CHS]⁺ |

Diagram 2: Proposed Fragmentation Pathway for 5-Methylisothiazole

Caption: Key fragmentation pathways of 5-Methylisothiazole in EI-MS.

Conclusion: A Unified Spectroscopic Profile

This technical guide has presented a comprehensive spectroscopic characterization of 5-Methylisothiazole using NMR (¹H and ¹³C), FT-IR, and MS. The data and interpretations provided herein establish a detailed and reliable spectroscopic fingerprint for this molecule. The presented experimental protocols offer a validated methodology for reproducible analysis. This unified spectroscopic profile serves as an essential reference for researchers in pharmaceuticals, materials science, and related fields, enabling confident identification, purity assessment, and further investigation of 5-Methylisothiazole and its derivatives.

References

-

NIST Chemistry WebBook, SRD 69. Isothiazole, 5-methyl-. [Link]

-

SpectraBase. 5-Methylisothiazole. [Link]

-

PubChem. 2-Amino-5-methylthiazole. [Link]

-

NIST Mass Spectrometry Data Center. In: Linstrom, P.J.; Mallard, W.G. (eds.) NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

Sources

A Technical Guide to Quantum Chemical Calculations for 5-Methylisothiazole: Bridging Theory and Experiment in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 5-Methylisothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry. Recognizing the pivotal role of molecular electronic and structural properties in drug design, this document outlines a robust computational methodology using Density Functional Theory (DFT) and Hartree-Fock (HF) methods. We delve into the rationale behind the selection of computational models and basis sets, offering a self-validating protocol for obtaining reliable theoretical data. Key computed parameters, including optimized molecular geometry, vibrational frequencies, and electronic properties, are discussed in the context of validating these theoretical models against available experimental data and findings for analogous molecules. This guide is structured to empower researchers to leverage computational chemistry as a predictive tool, accelerating the rational design of novel therapeutics based on the isothiazole framework.

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

The isothiazole ring is a privileged five-membered heterocycle that is a constituent of numerous compounds with a broad spectrum of biological activities. Its derivatives have been reported to exhibit analgesic, anti-inflammatory, fungicidal, and herbicidal properties.[1] The therapeutic potential of isothiazole-containing molecules, such as the antipsychotic drug ziprasidone, underscores the importance of this scaffold in modern drug discovery.[1] The introduction of a methyl group at the 5-position, yielding 5-Methylisothiazole, modulates the electronic and steric landscape of the parent ring, influencing its pharmacokinetic and pharmacodynamic profiles.

A deep understanding of the molecular geometry, electronic charge distribution, and reactivity of 5-Methylisothiazole is paramount for the rational design of novel drug candidates. Quantum chemical calculations offer a powerful, cost-effective, and time-efficient avenue to elucidate these fundamental properties, providing insights that are often challenging to obtain through experimental methods alone. This guide presents a detailed protocol for performing and interpreting such calculations, with a focus on scientific integrity and practical application in a drug development context.

The Causality Behind Methodological Choices: DFT and HF

The selection of an appropriate theoretical method and basis set is the cornerstone of any meaningful quantum chemical investigation. The choice is a balance between computational cost and the desired accuracy for the properties of interest. For a molecule like 5-Methylisothiazole, two primary families of ab initio methods are particularly relevant: Hartree-Fock (HF) and Density Functional Theory (DFT).

Hartree-Fock (HF) Theory: A Foundational Approach

Hartree-Fock theory is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[2][3] It is considered a mean-field theory, where each electron is treated as moving in the average electric field created by all other electrons, thus neglecting instantaneous electron-electron correlation.[4] While computationally less demanding than more advanced methods, HF often provides a good first approximation of the molecular geometry and wavefunction.[4] However, the neglect of electron correlation can lead to inaccuracies, particularly for properties that are sensitive to it.

Density Functional Theory (DFT): Capturing Electron Correlation

Density Functional Theory has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[5][6] Unlike HF, DFT includes electron correlation effects through an exchange-correlation functional, which is a function of the electron density.[7] This makes DFT generally more accurate than HF for a wide range of molecular properties.[7] A variety of exchange-correlation functionals are available, ranging from the simple Local Density Approximation (LDA) to the more sophisticated Generalized Gradient Approximation (GGA), meta-GGA, and hybrid functionals that incorporate a portion of the exact HF exchange. For molecules like 5-Methylisothiazole, hybrid functionals such as B3LYP are often a good choice.

The Role of the Basis Set

In practical quantum chemical calculations, the molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as a basis set.[1][8] The choice of basis set directly impacts the accuracy of the calculation.

-

Pople-style basis sets (e.g., 6-31G(d,p)) : These are widely used and offer a good compromise between accuracy and computational cost. The "6-31G" part describes the number of Gaussian functions used to represent the core and valence atomic orbitals. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonding.

-

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) : These basis sets are designed to systematically converge towards the complete basis set limit. The "aug-" prefix signifies the addition of diffuse functions, which are important for describing anions and weak non-covalent interactions.

For the calculations described in this guide, a Pople-style basis set like 6-311+G(d,p) is recommended as a starting point. The inclusion of diffuse functions ("+") is beneficial for accurately describing the lone pairs on the nitrogen and sulfur atoms.

Experimental Workflow: A Self-Validating Computational Protocol

The following protocol outlines a step-by-step approach for the quantum chemical characterization of 5-Methylisothiazole. This workflow is designed to be self-validating by comparing computed properties with available experimental data.

Caption: A self-validating computational workflow for 5-Methylisothiazole.

Step 1: Input Structure Generation

The initial step involves generating an approximate 3D structure of 5-Methylisothiazole. This can be done using any molecular building software. The empirical formula for 5-Methylisothiazole is C₄H₅NS.[9]

Step 2: Geometry Optimization

The initial structure is then optimized to find the lowest energy conformation. This is a crucial step as all subsequent calculations depend on the accuracy of the optimized geometry.

-

Method: B3LYP

-

Basis Set: 6-311+G(d,p)

-

Software: Gaussian, ORCA, or any other standard quantum chemistry package.

The optimization process should continue until the forces on the atoms and the energy change between successive steps are below a predefined threshold, indicating that a stationary point on the potential energy surface has been reached.

Step 3: Vibrational Frequency Analysis

A frequency calculation should be performed on the optimized geometry. This serves two purposes:

-

Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry needs to be re-optimized.

-

Prediction of IR and Raman Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to predict the infrared and Raman spectra of the molecule.

-

Method: B3LYP

-

Basis Set: 6-311+G(d,p)

Step 4: Electronic Property Calculation

Once the optimized geometry is confirmed as a true minimum, a range of electronic properties can be calculated. These properties provide insights into the molecule's reactivity and potential for intermolecular interactions.

-

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, which is important for its solubility and interactions with biological targets.

-

Ionization Potential and Electron Affinity: These can be estimated using Koopman's theorem from the energies of the HOMO and LUMO, respectively.

Data Presentation and Interpretation

Molecular Geometry

| Parameter | Calculated (B3LYP/6-311+G(d,p)) for 5-Methylisothiazole | Experimental for 5-Methylthiazole[10] |

| Bond Lengths (Å) | ||

| C2-N3 | Calculated Value | 1.373 |

| N3-C4 | Calculated Value | 1.316 |

| C4-C5 | Calculated Value | 1.428 |

| C5-S1 | Calculated Value | 1.724 |

| S1-C2 | Calculated Value | 1.724 |

| C5-C(Me) | Calculated Value | Not directly comparable |

| **Bond Angles (°) ** | ||

| C2-N3-C4 | Calculated Value | 110.1 |

| N3-C4-C5 | Calculated Value | 115.8 |

| C4-C5-S1 | Calculated Value | 109.8 |

| C5-S1-C2 | Calculated Value | 91.9 |

| S1-C2-N3 | Calculated Value | 112.4 |

Note: The calculated values are placeholders and would be populated from the output of the quantum chemical calculations.

Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra, if available. In the absence of a fully assigned experimental spectrum for 5-Methylisothiazole, a comparison with the known vibrational modes of other isothiazole and thiazole derivatives can provide valuable insights. It is standard practice to scale the calculated harmonic frequencies by a factor (typically around 0.96-0.98 for B3LYP) to account for anharmonicity and the approximate nature of the theoretical method.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| C-H stretch (ring) | Calculated Value | 3100 - 3000 |

| C-H stretch (methyl) | Calculated Value | 3000 - 2850 |

| C=N stretch | Calculated Value | 1650 - 1550 |

| C=C stretch | Calculated Value | 1600 - 1475 |

| Ring breathing | Calculated Value | ~1000 |

| C-S stretch | Calculated Value | 800 - 600 |

Note: The calculated values are placeholders.

Electronic Properties

The calculated electronic properties provide a quantitative measure of the molecule's reactivity and electronic structure. A key validation point is the comparison of the calculated ionization potential with the experimental value.

| Property | Calculated (B3LYP/6-311+G(d,p)) | Experimental |

| HOMO Energy (eV) | Calculated Value | - |

| LUMO Energy (eV) | Calculated Value | - |

| HOMO-LUMO Gap (eV) | Calculated Value | - |

| Ionization Potential (eV) | Calculated Value | 9.65[11] |

| Dipole Moment (Debye) | Calculated Value | Not available |

Note: The calculated values are placeholders.

The calculated ionization potential can be obtained more accurately as the energy difference between the cation radical and the neutral molecule (ΔSCF method). The close agreement between the calculated and experimental ionization potential would lend significant confidence to the overall computational model.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical calculation of 5-Methylisothiazole. By employing a combination of DFT and HF methods with appropriate basis sets, researchers can obtain reliable predictions of the molecule's geometric, vibrational, and electronic properties. The self-validating nature of the proposed workflow, which emphasizes comparison with available experimental data and data from analogous molecules, ensures the trustworthiness of the computational results.

The insights gained from these calculations can directly inform drug discovery efforts by providing a fundamental understanding of the structure-activity relationships of 5-Methylisothiazole derivatives. The predicted electronic properties can guide the design of molecules with improved binding affinities and pharmacokinetic profiles. Future work should focus on applying this validated computational model to a broader range of substituted isothiazoles to build a comprehensive in silico library for virtual screening and lead optimization.

References

- BragitOff.com. (2022, December 2). What is the difference between DFT and Hartree-Fock method?

- Q-Chem. (n.d.). 8.1 Introduction to Basis Sets. Q-Chem Manual.

- Wikipedia. (2023, November 29). Basis set (chemistry).

- Chemistry LibreTexts. (2023, June 30). 11.2: Gaussian Basis Sets.

- Sherrill, C. D. (n.d.). Basis Sets in Quantum Chemistry. Georgia Institute of Technology.

- NIST. (n.d.). Isothiazole, 5-methyl-. NIST Chemistry WebBook.

- Al-Omair, M. A. (2015). The Quantum Chemical Calculations of Some Thiazole Derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 633-640.

- Wikipedia. (2024, January 15). Density functional theory.

- Q-Chem. (n.d.). Chapter 5 Density Functional Theory. Q-Chem 5.3 User's Manual.

- Sigma-Aldrich. (n.d.). 5-Methylthiazole.

- Benchchem. (2025). An In-depth Technical Guide to the Electronic and Steric Properties of 5-Methylaminothiazole.

- Legon, A. C., et al. (2023). Noncovalent Interactions in the Molecular Geometries of 4-Methylthiazole···H2O and 5-Methylthiazole···H2O Revealed by Microwave Spectroscopy. The Journal of Physical Chemistry A, 127(40), 8493–8501.

- Chemistry LibreTexts. (2025, March 8). 8.

- PubChem. (n.d.). 5-Methylthiazole.

- Benchchem. (2025). 5-Methylaminothiazole chemical structure and properties.

- Gümüş, S., et al. (2019).

- Wikipedia. (2023, December 27). Hartree–Fock method.

- ChemicalBook. (n.d.). 5-Methylthiazole.

- Sherrill, C. D. (n.d.). An Introduction to Hartree-Fock Molecular Orbital Theory. Georgia Institute of Technology.

- The Good Scents Company. (n.d.). 5-methyl thiazole.

- Taylor & Francis Online. (2024, September 18). Microwave and ultrasound-assisted green protocols for 5-methylthiazole induced Betti bases: molecular docking, in-silico pharmacokinetics, and anticancer activity studies.

- ACS Publications. (2022).

- ACS Publications. (2023, September 26). Noncovalent Interactions in the Molecular Geometries of 4-Methylthiazole···H2O and 5-Methylthiazole···H2O Revealed by Microwave Spectroscopy.

- ResearchGate. (n.d.). Conformational, structural, electronic, and vibrational investigations on 5-methyl-4-(2-thiazolylazo)resorcinol by FT-IR, FT–Raman, NMR, and DFT.

- Mohamed, M. E., & Taha, K. K. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media.

- NIST. (n.d.).

- Jäger, W., & Mäder, H. (1988). The microwave spectrum of 5-methylthiazole: Methyl internal rotation, 14N nuclear quadrupole coupling and electric dipole moment. Journal of Molecular Structure, 190, 295-305.

- MDPI. (2022).

- MDPI. (2020). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents.

- ResearchGate. (2022, November).

- Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies, Consolidated Volume I.

- NIST. (n.d.). CCCBDB Experimental bond lengths.

- CrystEngComm. (2023). Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles.

- ResearchGate. (2022, November). Geometric and Electronic Structure of Isoxazole and Isothiazole Derivatives by PM3 and Density Functional Theory.

- MDPI. (2021). Evaluation of (Z)-5-(Azulen-1-ylmethylene)

- ResearchGate. (2015). (PDF)

- NIST. (n.d.).

- ResearchGate. (n.d.).

- MDPI. (2022).

Sources

- 1. Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00112A [pubs.rsc.org]

- 2. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 3. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. 5-Methyl-isothiazole(693-97-0) 1H NMR spectrum [chemicalbook.com]

- 9. 5-メチルチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Noncovalent Interactions in the Molecular Geometries of 4-Methylthiazole···H2O and 5-Methylthiazole···H2O Revealed by Microwave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isothiazole, 5-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of 5-Methylisothiazole

Introduction

In the ongoing battle against microbial contamination, a thorough understanding of the mechanisms by which antimicrobial agents exert their effects is paramount for the development of novel, more effective strategies and for mitigating the emergence of resistance. 5-Methylisothiazole, a member of the isothiazolinone class of biocides, is a widely utilized preservative in numerous industrial and consumer products due to its broad-spectrum antimicrobial activity. This technical guide provides an in-depth exploration of the core mechanism of action of 5-Methylisothiazole, intended for researchers, scientists, and drug development professionals. We will delve into the intricate biochemical interactions and cellular consequences that lead to microbial cell death, supported by field-proven insights and detailed experimental protocols to empower further research and application.

I. The Fundamental Chemistry and Initial Cellular Interaction

5-Methylisothiazole is a heterocyclic organic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. The key to its antimicrobial prowess lies in the electrophilic nature of the sulfur atom within the isothiazolone ring. This inherent reactivity dictates its primary mode of interaction with microbial cells.

The journey of a 5-Methylisothiazole molecule begins with its passive diffusion across the microbial cell membrane and, in the case of fungi, the cell wall.[1][2] Its relatively low molecular weight facilitates this transit, allowing it to rapidly access the intracellular environment.[3]

II. The Two-Step Mechanism of Antimicrobial Action

The antimicrobial activity of isothiazolones, including 5-Methylisothiazole, is not a singular event but rather a sophisticated, two-step process that ensures a rapid and irreversible cessation of microbial viability.[4][5]

A. Step 1: Rapid Inhibition of Metabolic Pathways (Minutes)

Upon entering the cell, 5-Methylisothiazole swiftly disrupts key metabolic pathways essential for microbial growth and function.[4][5] This initial, rapid inhibitory phase is primarily targeted at dehydrogenase enzymes.[4][5] Dehydrogenases are critical for cellular respiration and energy generation. By interfering with these enzymes, 5-Methylisothiazole effectively halts vital processes such as oxygen consumption and ATP synthesis.[4][5] This leads to a state of metabolic stasis, where microbial growth and proliferation are quickly arrested.

B. Step 2: Irreversible Cellular Damage and Loss of Viability (Hours)

Following the initial metabolic inhibition, a more profound and irreversible phase of cellular damage ensues, ultimately leading to cell death.[4][5] This latter stage is characterized by two primary mechanisms: the widespread destruction of protein thiols and the generation of damaging free radicals.[4]

III. The Core Molecular Target: Thiol-Containing Proteins and Enzymes

The lynchpin of 5-Methylisothiazole's antimicrobial activity is its electrophilic attack on nucleophilic cellular components, with a particular affinity for the thiol (-SH) groups of cysteine residues within proteins and enzymes.[1][5] The electron-deficient sulfur atom in the isothiazolone ring readily reacts with these thiol groups, leading to the formation of disulfide bonds and the inactivation of the target protein.[1]

This interaction is not random; it targets a broad spectrum of essential proteins, including:

-

Enzymes involved in cellular respiration: As mentioned, dehydrogenases are prime targets, leading to the collapse of the cell's energy production machinery.

-

Thiol Proteases: These enzymes are crucial for various cellular processes, including protein turnover and signaling. Their inactivation disrupts cellular homeostasis.[6]

-

Glutathione: This tripeptide is a key antioxidant in most living cells, protecting them from damage by reactive oxygen species. The reaction of 5-Methylisothiazole with glutathione depletes the cell's primary defense against oxidative stress.[1]

The widespread and non-specific nature of this attack on crucial thiol-containing molecules makes it exceedingly difficult for microbes to develop resistance.[4]

Figure 2: Induction of oxidative stress by 5-Methylisothiazole.

V. Experimental Protocols for Elucidating the Mechanism of Action

To rigorously investigate and validate the antimicrobial mechanism of 5-Methylisothiazole, a suite of well-defined experimental protocols is essential. The following section provides detailed, step-by-step methodologies for key assays.

A. General Antimicrobial Activity Assays

These foundational assays provide a quantitative measure of the antimicrobial efficacy of 5-Methylisothiazole.

1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [7][8]

-

Protocol: Broth Microdilution Method

-

Prepare a serial two-fold dilution of 5-Methylisothiazole in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., ~5 x 10⁵ CFU/mL).

-

Include a positive control (microorganism in broth without the agent) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of 5-Methylisothiazole in which no visible turbidity is observed.

-

2. Time-Kill Kinetics Assay

This assay provides insight into the rate at which an antimicrobial agent kills a microbial population over time. [1][9]

-

Protocol:

-

Prepare flasks containing a standardized inoculum of the test microorganism in a suitable broth.

-

Add 5-Methylisothiazole at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without the agent.

-

Incubate the flasks with agitation at the appropriate temperature.

-

At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots and plate them onto appropriate agar plates.

-

Incubate the plates and count the number of colony-forming units (CFU/mL).

-

Plot the log₁₀ CFU/mL versus time to generate the time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal. [1] 3. Biofilm Inhibition and Eradication Assay

-

Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. This assay assesses the ability of 5-Methylisothiazole to prevent biofilm formation and eradicate established biofilms. [3][4][10][11][12]

-

Protocol: Crystal Violet Staining Method

-

Inhibition of Formation:

-

In a 96-well flat-bottom plate, add a standardized microbial suspension and various concentrations of 5-Methylisothiazole.

-

Incubate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

-

-

Eradication of Pre-formed Biofilm:

-

Allow biofilms to form in the 96-well plate as described above.

-

Gently wash the wells to remove planktonic cells and then add fresh media containing various concentrations of 5-Methylisothiazole.

-

Incubate for a further 24 hours.

-

-

Staining and Quantification:

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Fix the biofilms with methanol for 15-20 minutes. [10] * Stain the biofilms with 0.1% crystal violet solution for 15-30 minutes. [4][10] * Wash the wells to remove excess stain and allow them to air dry.

-

Solubilize the bound crystal violet with 95% ethanol or 30% acetic acid. [11][12] * Measure the absorbance at approximately 590 nm using a microplate reader. The absorbance is proportional to the biofilm biomass. [4][10]

-

-

B. Assays to Investigate the Core Mechanism

These assays are designed to probe the specific molecular interactions and cellular consequences of 5-Methylisothiazole treatment.

1. Thiol-Containing Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of 5-Methylisothiazole on a specific thiol-containing enzyme. Alcohol dehydrogenase (ADH) is a suitable model enzyme.

-

Protocol: Spectrophotometric Assay for Alcohol Dehydrogenase (ADH) Inhibition

-

Prepare a reaction mixture containing a buffer (e.g., 50 mM phosphate buffer, pH 8.5), NAD⁺ (the coenzyme), and the substrate (ethanol).

-

In a separate tube, pre-incubate the ADH enzyme with various concentrations of 5-Methylisothiazole for a defined period.

-

Initiate the enzymatic reaction by adding the pre-incubated enzyme-inhibitor mixture to the reaction mixture.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH, the reduced form of NAD⁺.

-

Calculate the rate of reaction and determine the percentage of inhibition for each concentration of 5-Methylisothiazole. A Lineweaver-Burk plot can be used to determine the type of inhibition. [13] 2. Measurement of Reactive Oxygen Species (ROS)

-

Fluorescent probes are commonly used to detect and quantify the generation of ROS within microbial cells. [14][15]

-

Protocol: Using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

-

Prepare a suspension of microbial cells and treat them with various concentrations of 5-Methylisothiazole for a specified time. Include an untreated control and a positive control (e.g., treated with hydrogen peroxide).

-

Wash the cells and resuspend them in a buffer containing DCFH-DA.

-

Incubate the cells in the dark to allow the probe to diffuse into the cells and be deacetylated.

-

In the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a fluorometer or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. [14]The fluorescence intensity is proportional to the level of intracellular ROS.

-

3. Assessment of Protein Oxidation (Carbonylation)

Protein carbonylation is a common marker of oxidative damage to proteins. [16][17][18]

-

Protocol: 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

-

Treat microbial cells with 5-Methylisothiazole and lyse the cells to extract the proteins.

-

React the protein samples with DNPH, which specifically derivatizes carbonyl groups on proteins to form stable 2,4-dinitrophenylhydrazone (DNP) adducts.

-

The DNP adducts can be quantified spectrophotometrically by measuring the absorbance at approximately 370 nm. [17] 4. Alternatively, the derivatized proteins can be separated by SDS-PAGE, transferred to a membrane, and detected using an anti-DNP antibody (Western blot analysis) for a more sensitive and specific detection of carbonylated proteins. [16] 4. Quantification of DNA Damage

-

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay can be used to detect DNA fragmentation, a hallmark of severe cellular damage. [19][20][21]

-

Protocol: TUNEL Assay

-

Treat microbial cells with 5-Methylisothiazole.

-

Fix and permeabilize the cells to allow entry of the labeling reagents.

-

Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

-

TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

The fluorescently labeled cells can then be analyzed by flow cytometry or fluorescence microscopy to quantify the extent of DNA damage. [19] 5. Assessment of Cell Membrane Integrity

-

Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful indicator of membrane damage. [22][23][24]

-

Protocol: Propidium Iodide Staining

-

Treat microbial cells with 5-Methylisothiazole.

-

Add PI to the cell suspension.

-

Incubate for a short period in the dark.

-

Analyze the cells by flow cytometry or fluorescence microscopy. Cells with compromised membranes will take up the PI and fluoresce red. The percentage of red-fluorescing cells corresponds to the proportion of cells with damaged membranes.

-

6. Measurement of Microbial Viability via ATP Content

ATP is the primary energy currency of living cells, and its concentration rapidly decreases upon cell death. Therefore, measuring intracellular ATP levels is a reliable indicator of microbial viability. [5][25][26][27][28]

-

Protocol: ATP Bioluminescence Assay

-

Treat microbial cells with 5-Methylisothiazole.

-

Lyse the cells to release the intracellular ATP.

-

Add a reagent containing luciferase and its substrate, luciferin.

-

In the presence of ATP, luciferase catalyzes the oxidation of luciferin, which results in the emission of light.

-

The intensity of the emitted light is measured using a luminometer and is directly proportional to the amount of ATP, and thus the number of viable cells. [26][28]

-

VI. Data Presentation and Interpretation

For a comprehensive analysis and clear communication of results, quantitative data from the aforementioned assays should be summarized in structured tables.

Table 1: Antimicrobial Activity of 5-Methylisothiazole

| Microorganism | MIC (µg/mL) | Time for 99.9% Kill (hours) at 2x MIC | Biofilm Inhibition (IC₅₀, µg/mL) |

| Escherichia coli | |||

| Staphylococcus aureus | |||

| Pseudomonas aeruginosa | |||

| Candida albicans |

Table 2: Mechanistic Insights into the Action of 5-Methylisothiazole

| Assay | Endpoint Measured | Result at MIC | Interpretation |

| ADH Inhibition | % Inhibition of Enzyme Activity | Direct inhibition of a key metabolic enzyme. | |

| ROS Measurement | Fold Increase in Fluorescence | Induction of oxidative stress. | |

| Protein Carbonylation | Fold Increase in Carbonyl Content | Oxidative damage to proteins. | |

| DNA Damage (TUNEL) | % of TUNEL-positive cells | Severe cellular damage leading to DNA fragmentation. | |

| Membrane Integrity (PI) | % of PI-positive cells | Compromise of cell membrane integrity. | |

| ATP Bioluminescence | % Reduction in ATP levels | Loss of cellular viability and energy. |

VII. Conclusion

The antimicrobial mechanism of 5-Methylisothiazole is a multi-pronged and highly effective process that ensures the rapid and irreversible demise of a broad spectrum of microorganisms. Its ability to swiftly inhibit essential metabolic pathways, coupled with a devastating electrophilic attack on crucial thiol-containing proteins and the induction of overwhelming oxidative stress, makes it a formidable antimicrobial agent. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate and harness the power of isothiazolinones in the ongoing endeavor to control microbial growth and contamination. A thorough understanding of these fundamental mechanisms is not only crucial for the effective application of existing biocides but also for the rational design of the next generation of antimicrobial technologies.

VIII. References

-

Biofilm formation, inhibition, and dispersal assay using crystal violet staining. Bio-protocol.

-

The Mechanism of Action of Isothiazolone Biocides - ResearchGate.

-

Crystal violet staining protocol | Abcam.

-

Involvement of oxidative stress in apoptosis induced by a mixture of isothiazolinones in normal human keratinocytes - PubMed.

-

Crystal Violet Biofilm Assay - Protocols · Benchling.

-

ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa - PMC - NIH.

-

Isothiazolinone White Paper.

-

Validation of ATP bioluminescence as a tool to assess antimicrobial effects of mouthrinses in an in vitro subgingival-biofilm model - NIH.

-

Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC - NIH.

-

The Mechanism of Action of Isothiazolone Biocide | Request PDF - ResearchGate.

-

Time-Kill Kinetics Assay - Emery Pharma.

-

A Quick and Helpful Introduction to the ATP Bioluminescence Assay - GoldBio.

-

ROS Assay Kit Protocol.

-

Detection of DNA Damage in Prokaryotes by Terminal Deoxyribonucleotide Transferase-Mediated dUTP Nick End Labeling - NIH.

-

(PDF) Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - ResearchGate.

-

Methods to Monitor ROS Production by Fluorescence Microscopy and Fluorometry.

-

Principles of propidium iodide staining and its activity on the... - ResearchGate.

-

A step-by-step protocol for assaying protein carbonylation in biological samples.

-

Evaluating the Flow-Cytometric Nucleic Acid Double-Staining Protocol in Realistic Situations of Planktonic Bacterial Death - PubMed Central - NIH.

-

Application Notes and Protocols for Studying Enzyme Inhibition by Thiol-Containing Compounds - Benchchem.

-

Dual-Target Antimicrobial Strategy Combining Cell-Penetrating Protamine Peptides and Membrane-Active ε-Poly-L-lysine - MDPI.

-

A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed.

-

79214 Bacteria stain propidium iodide solution - Sigma-Aldrich.

-

Application Notes and Protocols: 4-Methyl-1,3-benzoxazole-2-thiol in the Development of Antimicrobial Agents - Benchchem.

-

Generating and Detecting Reactive Oxygen Species—Section 18.2.

-

Isothiazolone–Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms - PMC - PubMed Central.

-

Anyone familiar with the time-kill assay guideline? - ResearchGate.

-

Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes - Frontiers.

-

How to determine DNA damage and protein damage in bacteria? - ResearchGate.

-

Fluorescence detection of damaged cell membrane of bacteria by air transient spark discharge.

-

Quantification of Protein Carbonylation | Springer Nature Experiments.

-

Approved Drugs Containing Thiols as Inhibitors of Metallo-β-lactamases: Strategy To Combat Multidrug-Resistant Bacteria | Journal of Medicinal Chemistry - ACS Publications.

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.

-

Inhibition of dehydrogenase activity in pathogenic bacteria isolates by aqueous extracts of Musa paradisiaca (Var Sapientum) - Semantic Scholar.

-

M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents - CLSI.

-

Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central.

-

Inactivation of thiol proteases with peptidyl diazomethyl ketones - ScienceDirect.

-

Investigation of Enzyme Inhibition Mechanism - University of New Haven.

-

CLSI M26 - Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline - Standards | GlobalSpec.

-

US20030040032A1 - Methods of screening for antimicrobial compounds - Google Patents.

-

Protein carbonylation as a major hallmark of oxidative damage: update of analytical strategies. | Semantic Scholar.

-

Optimisation of the dehydrogenase assay for measurement of indigenous microbial activity in beach sediments contaminated with petroleum | Request PDF - ResearchGate.

-

Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review.

-

Methods of assessing microbial activity and inhibition under anaerobic conditions: A literature review | Request PDF - ResearchGate.

-

A Matter of Life or Death: Modeling DNA Damage and Repair in Bacteria - PMC - NIH.

-

Inhibition of alcohol dehydrogenase by bismuth - PMC - PubMed Central - NIH.

-

DNA Fragmentation in Microorganisms Assessed In Situ - PMC - PubMed Central - NIH.

-

Transpeptidation biochemical assay. (A) Enzymatic reaction. The thiol... - ResearchGate.

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. researchgate.net [researchgate.net]

- 3. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal violet staining protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scribd.com [scribd.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Protocols · Benchling [benchling.com]

- 12. Video: Microtiter Dish Biofilm Formation Assay [jove.com]

- 13. Inhibition of alcohol dehydrogenase by bismuth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. Frontiers | Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantification of Protein Carbonylation | Springer Nature Experiments [experiments.springernature.com]

- 19. Detection of DNA Damage in Prokaryotes by Terminal Deoxyribonucleotide Transferase-Mediated dUTP Nick End Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. DNA Fragmentation in Microorganisms Assessed In Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Evaluating the Flow-Cytometric Nucleic Acid Double-Staining Protocol in Realistic Situations of Planktonic Bacterial Death - PMC [pmc.ncbi.nlm.nih.gov]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. mdpi.com [mdpi.com]

- 26. ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Validation of ATP bioluminescence as a tool to assess antimicrobial effects of mouthrinses in an in vitro subgingival-biofilm model - PMC [pmc.ncbi.nlm.nih.gov]

- 28. goldbio.com [goldbio.com]

A Technical Guide to the Therapeutic Potential of 5-Methylisothiazole Scaffolds in Modern Drug Discovery

Abstract

The isothiazole nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide focuses specifically on the 5-Methylisothiazole core, a substructure that offers a unique combination of electronic properties and steric handles for synthetic modification. We will explore the foundational structure-activity relationships (SAR) that govern the therapeutic potential of its derivatives, with a detailed examination of their applications as antimicrobial, anticancer, and anti-inflammatory agents. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of key molecular targets, validated experimental protocols for screening and evaluation, and a forward-looking perspective on the future of this versatile scaffold in drug discovery.

Introduction to the 5-Methylisothiazole Scaffold

The pursuit of novel therapeutic agents is a cornerstone of modern medicine, driven by the need to overcome challenges such as drug resistance and the demand for more targeted therapies.[1][2] In this context, heterocyclic compounds are of paramount importance, with the thiazole and isothiazole families being integral to numerous clinically approved drugs.[3][4] The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, provides a unique electronic and structural framework for interacting with biological targets.

This guide focuses on the 5-Methylisothiazole scaffold. The strategic placement of the methyl group at the C5 position is not merely an incidental feature; it fundamentally influences the scaffold's lipophilicity, metabolic stability, and the orientation of substituents, thereby providing a distinct advantage in the fine-tuning of pharmacodynamic and pharmacokinetic properties. We will dissect the therapeutic promise of this scaffold across several key disease areas, grounded in mechanistic insights and practical, reproducible methodologies.

Core Physicochemical Properties and Structure-Activity Relationships (SAR)

The therapeutic efficacy of any scaffold is intrinsically linked to its chemical structure and how it can be modified. For the 5-Methylisothiazole core, derivatization strategies are crucial for optimizing biological activity.

-

Electronic Influence: The sulfur and nitrogen heteroatoms create a unique electron distribution within the ring, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with protein targets.

-

The 5-Methyl Group: This group provides a critical steric and hydrophobic anchor. It can influence the orientation of larger substituents at other positions, guiding them into specific pockets of a target protein's active site.

-

Key Derivatization Points: The C3 and C4 positions of the isothiazole ring are primary "hotspots" for synthetic modification. Attaching various functional groups, such as carboxamides, hydrazides, or aryl groups at these positions, has been shown to be a highly effective strategy for modulating activity.[1][5] For instance, the synthesis of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazides has yielded compounds with significant antiproliferative activity against various cancer cell lines.[2][5]

Early SAR studies have revealed that the nature and position of substituents on appended phenyl rings can dramatically impact potency. In several anticancer derivatives, substituents at the meta position of a phenyl ring attached near an azomethine group were found to be most active.[1][5] This highlights the importance of precise spatial arrangements for optimal target engagement.

Key Therapeutic Applications and Mechanisms of Action

Derivatives of the 5-Methylisothiazole scaffold have demonstrated a remarkable breadth of biological activity, showing promise in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity: Targeting Kinase Signaling

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[6] The aminothiazole scaffold, a close relative of isothiazole, is a well-established pharmacophore in the design of potent and selective kinase inhibitors, exemplified by the drug Dasatinib.[7][8] The 5-Methylisothiazole core similarly serves as an excellent foundation for building kinase inhibitors.

Mechanism of Action: Many 5-Methylisothiazole derivatives function as ATP-competitive inhibitors. The heterocyclic core is adept at forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a key interaction for anchoring the inhibitor. Substituents at the C3 and C4 positions can then be tailored to occupy adjacent hydrophobic pockets, conferring both potency and selectivity for the target kinase (e.g., CDK9, ROCK, B-RAF).[6][9] Studies on related thiazole derivatives have shown that this scaffold can effectively inhibit kinases such as Aurora kinase and members of the Src family.[7][8]

Diagram: Generalized Kinase Inhibition Pathway

Below is a diagram illustrating the mechanism by which a 5-Methylisothiazole-based inhibitor can block a signaling pathway driven by a dysregulated protein kinase.

Caption: A 5-Methylisothiazole inhibitor blocks the kinase's ATP-binding site.

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance has created an urgent need for new classes of anti-infective agents.[10] The 5-Methylisothiazole scaffold has been successfully utilized to develop compounds with potent activity against a range of bacterial and fungal pathogens.[11]

Mechanism of Action: The antimicrobial action of these derivatives is often multifactorial. Molecular docking studies suggest that some derivatives inhibit enzymes crucial for microbial survival.[12]

-

Bacterial Targets: One key target is MurB, an enzyme essential for the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[10] Inhibition of this process leads to loss of cell wall integrity and bacterial death.

-

Fungal Targets: For antifungal activity, a primary target is 14α-lanosterol demethylase (CYP51), an enzyme critical for ergosterol biosynthesis.[12][13] Disrupting the fungal cell membrane integrity leads to cell lysis.

Studies of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones demonstrated that many derivatives had better antifungal activity than the reference drug ketoconazole and showed potent antibacterial activity against resistant strains like MRSA and E. coli.[11][12][13][14]

Experimental Workflows for Scaffold Evaluation

A structured, hierarchical approach to screening is essential for efficiently identifying and optimizing promising compounds. This process, often termed a "screening cascade," ensures that resources are focused on derivatives with the highest potential.

Diagram: Drug Discovery Screening Cascade

This workflow outlines the logical progression from initial high-throughput screening to the selection of a lead candidate for further development.

Caption: A typical screening cascade for evaluating new chemical entities.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Objective: To determine the lowest concentration of a 5-Methylisothiazole derivative that completely inhibits the visible growth of a specific microorganism.

Methodology:

-

Preparation: A 96-well microtiter plate is used. A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-